1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide
Description
1-(Benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonyl group, and a tert-butylphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)17-12-14-18(15-13-17)23-21(25)20-11-7-8-16-24(20)28(26,27)19-9-5-4-6-10-19/h4-6,9-10,12-15,20H,7-8,11,16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTSQYFBPARLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine ring.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Sulfonylation and Amide Coupling
The benzenesulfonyl group is introduced via nucleophilic substitution or sulfonyl chloride reactions. A base-mediated coupling protocol using benzenesulfonyl azides and carboxylic acids (e.g., piperidine-2-carboxylic acid derivatives) enables efficient N-sulfonylation (Scheme 1) .
Key Reaction Conditions:
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzenesulfonyl azide | 1,2-Dichloroethane (DCE) | DBU | 60°C | 88 |
This method avoids racemization and is scalable for gram-scale synthesis. The β-chloroester intermediate facilitates subsequent functionalization with nucleophiles (e.g., amines, thiols) .
Piperidine Ring Functionalization
The piperidine moiety undergoes regioselective modifications:
Alkylation/Acylation
-
C2-Position Reactivity: The carboxamide at C2 directs electrophilic substitutions. For example, alkylation with tert-butyl bromoacetate under basic conditions yields C3-substituted derivatives .
-
N-Substitution: The sulfonamide nitrogen participates in Mitsunobu reactions with alcohols to install diverse aryl/alkyl groups .
Cyclization Reactions
Intramolecular Alder-ene reactions catalyzed by Ni(0) or Rh(I) form bicyclic piperidines (Table 1) :
| Substrate | Catalyst | Product | ee (%) |
|---|---|---|---|
| 1,7-Diene derivative | [Rh(COD)(DPPB)]BF₄ | 3-Arylpiperidine | 92 |
Deprotection and Hydrolysis
The tert-butyl group on the phenyl ring is cleaved under acidic conditions (e.g., HCl/dioxane), yielding a phenol intermediate for further derivatization . The carboxamide hydrolyzes to carboxylic acid using NaOH/EtOH at reflux, enabling conversion to esters or acyl chlorides .
Cross-Coupling Reactions
The aryl sulfonate group facilitates Suzuki-Miyaura couplings with boronic acids. For example:
Reaction:
1-(Benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide + PhB(OH)₂ → Biaryl product
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h .
Photochemical Modifications
UV irradiation induces [2+2] cycloaddition between the piperidine ring and adjacent alkenes, forming strained bicyclic intermediates. These are reduced catalytically (H₂/Pd-C) to access novel piperidine scaffolds .
Biological Interactions
While not a direct reaction, the compound’s sulfonamide group interacts with enzymatic targets (e.g., carbonic anhydrase) via zinc coordination, as inferred from structural analogs .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of sulfonamide groups can enhance the inhibitory effects on cancer cell proliferation. A notable study demonstrated that similar piperidine derivatives inhibited the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Properties : Compounds with sulfonamide functionalities have been extensively studied for their antimicrobial activity. The benzenesulfonyl group in this compound may contribute to its effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development.
- Neurological Applications : The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that derivatives may interact with neurotransmitter systems, providing a pathway for developing treatments for neurological disorders such as depression or anxiety .
Material Science Applications
- Polymer Chemistry : The unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has indicated that sulfonamide-containing polymers exhibit improved performance in various applications including coatings and adhesives.
- Nanotechnology : The compound's ability to form stable complexes with metal ions can be utilized in the synthesis of nanomaterials. These materials have potential applications in catalysis and drug delivery systems.
Research Tool Applications
- Biochemical Assays : The compound can serve as a probe in biochemical assays to study enzyme activities or receptor interactions due to its ability to modulate biological pathways.
- High-Throughput Screening : Its diverse biological activities make it suitable for high-throughput screening platforms aimed at discovering new therapeutic agents.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various piperidine derivatives, including those similar to 1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide. Results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives containing the benzenesulfonyl moiety were tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)piperidine-2-carboxamide: Lacks the tert-butylphenyl group, resulting in different chemical properties and biological activities.
N-(4-tert-Butylphenyl)piperidine-2-carboxamide: Lacks the benzenesulfonyl group, leading to variations in reactivity and applications.
1-(Benzenesulfonyl)-N-phenylpiperidine-2-carboxamide: The absence of the tert-butyl group affects its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Benzenesulfonyl group : A sulfonic acid derivative attached to a benzene ring.
- tert-butylphenyl group : A phenyl ring substituted with a tert-butyl group.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been noted for its potential as an inhibitor in specific biochemical pathways, which may lead to therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related piperazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect has been linked to its ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation .
Antimicrobial Properties
Some derivatives of piperidine compounds have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. The benzenesulfonamide moiety is known for enhancing antimicrobial efficacy due to its ability to interfere with bacterial folic acid synthesis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against bacterial pathogens |
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of several piperazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of piperazine derivatives. The compound was shown to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 1-(benzenesulfonyl)-N-(4-tert-butylphenyl)piperidine-2-carboxamide, and how can reaction conditions be optimized for higher yields?
A multi-step synthesis involving coupling reactions between piperidine derivatives and sulfonyl/aryl precursors is typical. For example, reacting a piperidine-2-carboxamide intermediate with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) can introduce the sulfonyl group. The tert-butylphenyl moiety may be introduced via Buchwald-Hartwig amination or nucleophilic substitution. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (60–100°C), and solvent polarity (e.g., DMF or THF) to improve yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. For example, benzenesulfonyl protons appear as distinct aromatic signals (~7.5–8.0 ppm), while the tert-butyl group shows a singlet at ~1.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 441.2) .
Q. What initial in vitro assays are recommended to evaluate the compound’s biological activity, particularly in enzyme inhibition or receptor binding?
- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., carbonic anhydrase inhibition via stopped-flow CO hydration ).
- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with -labeled antagonists in membrane preparations) .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How do structural modifications at the benzenesulfonyl or tert-butylphenyl groups influence the compound’s pharmacological profile and target selectivity?
- Benzenesulfonyl Modifications : Electron-withdrawing groups (e.g., -NO) enhance enzyme inhibition potency by increasing electrophilicity, while bulky substituents reduce off-target binding .
- tert-Butylphenyl Adjustments : Replacing tert-butyl with smaller alkyl chains (e.g., isopropyl) may improve solubility but reduce hydrophobic binding pocket interactions. Fluorine substitution can enhance metabolic stability .
Q. What strategies can resolve discrepancies in bioactivity data obtained from different cell-based assays or animal models?
- Assay Standardization : Normalize protocols for cell density, serum concentration, and incubation time .
- Orthogonal Validation : Confirm target engagement using CRISPR knockouts or siRNA silencing .
- Pharmacokinetic Profiling : Compare plasma/tissue exposure levels to reconcile in vitro vs. in vivo efficacy .
Q. Which computational modeling approaches are suitable for predicting binding modes of this compound with potential enzymatic targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with active sites (e.g., carbonic anhydrase II’s zinc-coordinated cavity) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. How can metabolic stability and toxicity be assessed in early-stage development using in vitro microsomal assays or hepatocyte models?
- Microsomal Incubations : Monitor parent compound depletion via LC-MS in human liver microsomes (HLM) with NADPH cofactors. Calculate intrinsic clearance (Cl) .
- CYP450 Inhibition : Fluorescent probes (e.g., Vivid® assays) identify off-target cytochrome P450 interactions .
- Hepatocyte Viability : ATP content or LDH release assays predict hepatic toxicity .
Q. What analytical criteria should be prioritized when comparing batch-to-batch consistency in multi-step synthetic processes?
- HPLC Area Percent : Ensure ≤2% variability in peak integration .
- NMR Purity : Confirm absence of residual solvents (e.g., DMSO) or unreacted intermediates .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages within ±0.4% .
Q. How do solvent polarity and reaction stoichiometry impact the regioselectivity of key intermediates in the compound’s synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in sulfonylation, while non-polar solvents (toluene) improve tert-butylphenyl coupling .
- Stoichiometry : Excess benzenesulfonyl chloride (1.2–1.5 eq) ensures complete piperidine substitution, minimizing di-sulfonylated byproducts .
Q. What orthogonal validation methods are critical for confirming target engagement in cellular pharmacology studies?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K) between the compound and immobilized enzyme .
- Thermal Shift Assays : Monitor protein melting temperature () shifts to confirm stabilization upon ligand binding .
- Chemical Proteomics : Use affinity-based pull-downs with biotinylated analogs to identify off-target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
